

NA-184: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NA-184

Cat. No.: B12366603

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This technical guide provides an in-depth overview of **NA-184**, a selective and brain-penetrant calpain-2 inhibitor, for researchers, scientists, and drug development professionals.

Full Chemical Name: (S)-2-(3-benzylureido)-N-((R,S)-1-((3-chloro-2-methoxybenzyl)amino)-1,2-dioxopentan-3-yl)-4-methylpentanamide.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

NA-184 is a novel small molecule that demonstrates high selectivity for the inhibition of calpain-2, a calcium-activated neutral protease. In the central nervous system, the roles of calpain-1 and calpain-2 are distinct and often opposing. While calpain-1 is associated with neuroprotective pathways, calpain-2 activation is linked to neurodegeneration following acute injuries such as traumatic brain injury (TBI).[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#) **NA-184** has emerged as a promising therapeutic candidate due to its ability to selectively inhibit calpain-2, thereby reducing neuronal damage and promoting functional recovery in preclinical models of TBI.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Physicochemical and Pharmacokinetic Properties

NA-184 exhibits favorable properties for a centrally acting therapeutic agent, including stability in plasma and liver, and the ability to cross the blood-brain barrier.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Reference
Molecular Formula	C27H35CIN4O5	[8]
Molecular Weight	531.05 g/mol	[8]
Half-life in Mouse Plasma	~3.3 hours	[7]
Half-life in Mouse Liver Homogenates	~17.6 hours	[7]

Mechanism of Action and Selectivity

NA-184 is a potent and selective inhibitor of calpain-2. The tables below summarize its inhibitory activity against various proteases.

Inhibitory Activity Against Calpains

Enzyme	IC50 / Ki	Species	Reference
Calpain-2	IC50: 134 nM	Mouse	[8][9]
Ki: 50 nM	Human	[8][9]	
EC50: 1.55 nM (against spectrin degradation)	Human	[7]	
Calpain-1	IC50: 2826 nM	Mouse	[8][9]
Ki: 309 nM	Human	[9]	
No inhibition up to 10 µM (against spectrin degradation)	Human	[7]	

Selectivity Against Other Proteases

NA-184 shows minimal inhibition against a panel of other cysteine and serine proteases at concentrations up to 10 µM, with the notable exceptions of Cathepsin L and B.[7][8]

Protease	Ki	Reference
Cathepsin L	1.9 nM	[7]
Cathepsin B	220 nM	[7]

In Vivo Efficacy in Traumatic Brain Injury Models

NA-184 has demonstrated significant neuroprotective effects in rodent models of traumatic brain injury (TBI).

Model	Species	Dose	Outcome	Reference
Controlled Cortical Impact (CCI)	Mouse	0.13 mg/kg (ED50)	Neuroprotection	[6]
Controlled Cortical Impact (CCI)	Mouse & Rat	1 mg/kg	50-70% inhibition of calpain-2 activity, reduced cell death	[7]

Experimental Protocols

In Vitro Calpain Activity Assay

This protocol describes the measurement of calpain-1 and calpain-2 activity using a fluorogenic substrate.

Materials:

- Mouse pons-cerebellum tissue
- Homogenization buffer: 60 mM imidazole-HCl (pH 7.3), 5 mM cysteine, 2.5 mM β -mercaptoethanol
- Fluorogenic substrate: Suc-Leu-Tyr-AMC (0.5 mM)
- Calcium chloride solution

- **NA-184** (or other inhibitors)

Procedure:

- Prepare membrane fractions from mouse pons-cerebellum by homogenization and centrifugation.
- Resuspend the membrane fractions in homogenization buffer.
- To measure calpain-1 activity, add 20 μ M calcium and the fluorogenic substrate.
- To measure total calpain activity (calpain-1 and calpain-2), add 5 mM calcium and the fluorogenic substrate.
- Calpain-2 activity is determined by subtracting the calpain-1 activity from the total calpain activity.
- For inhibitor studies, pre-incubate the membrane fractions with various concentrations of **NA-184** before adding calcium and the substrate.
- Monitor the fluorescence signal over time to determine the rate of substrate hydrolysis.

Controlled Cortical Impact (CCI) Model of TBI

This protocol outlines the induction of TBI in rodents to evaluate the neuroprotective effects of **NA-184**.

Materials:

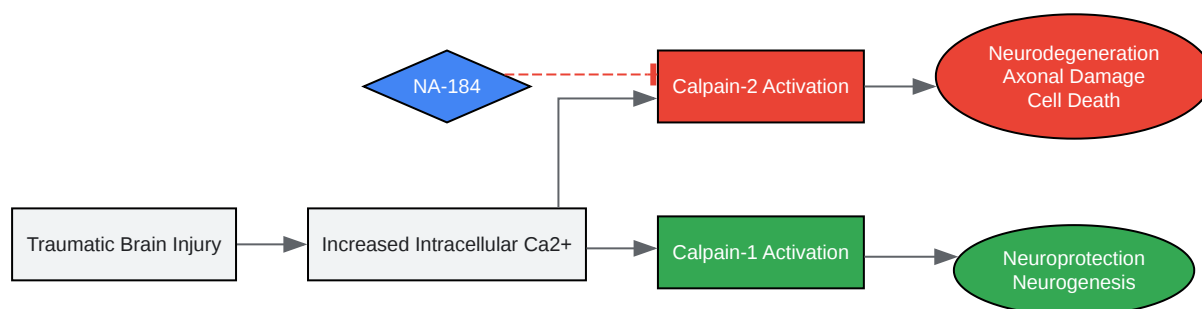
- Anesthetic (e.g., isoflurane)
- Stereotaxic frame
- CCI device
- **NA-184** solution for injection (e.g., intraperitoneal)
- Surgical instruments

Procedure:

- Anesthetize the animal (mouse or rat) and mount it in a stereotaxic frame.
- Perform a craniotomy to expose the cerebral cortex.
- Position the CCI device over the exposed cortex and induce the injury with controlled parameters (e.g., impact velocity, depth, and duration).
- Suture the incision.
- Administer **NA-184** (e.g., 1 mg/kg, i.p.) at a specified time point post-injury (e.g., 1 hour).
- At a predetermined endpoint (e.g., 24 hours), sacrifice the animal and harvest the brain tissue for analysis (e.g., calpain activity assays, TUNEL staining for cell death).

Signaling Pathways and Experimental Workflows

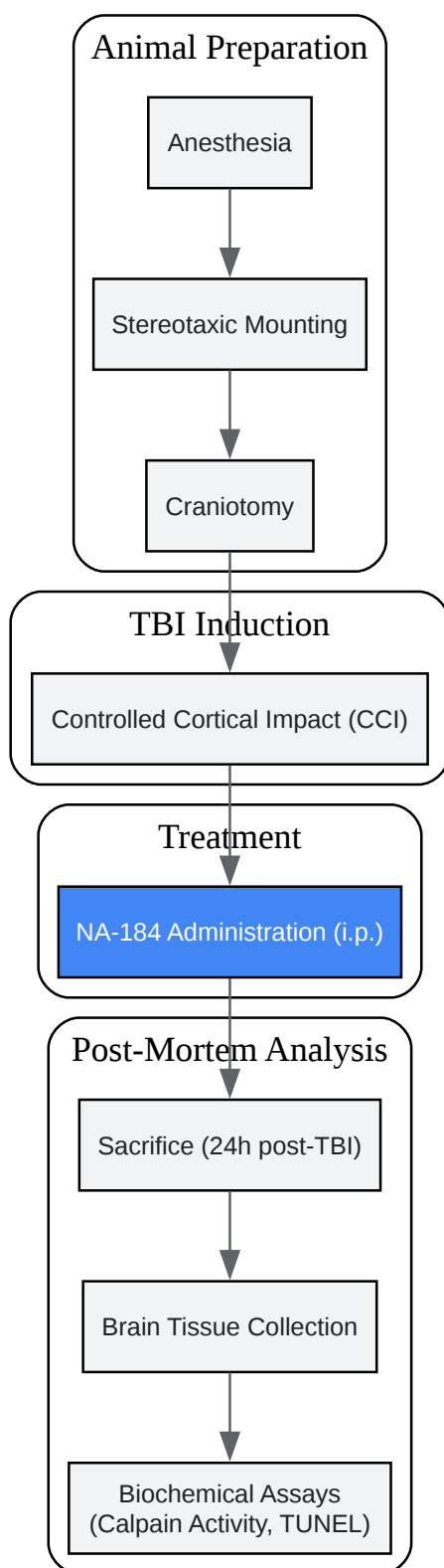
Signaling Pathway of Calpain Activation in Neuronal Injury



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Caption: Opposing roles of Calpain-1 and Calpain-2 in TBI.

Experimental Workflow for In Vivo Testing of NA-184



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Caption: Workflow for evaluating **NA-184** in a TBI model.

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